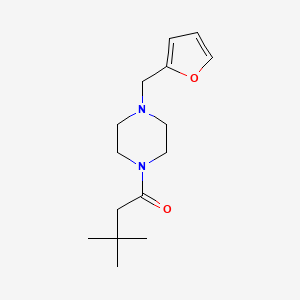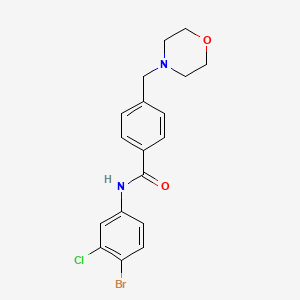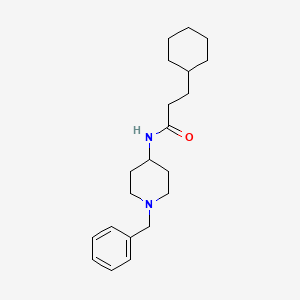
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine
説明
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine, also known as L-745,870, is a selective antagonist for the dopamine D4 receptor. This molecule was first synthesized in 1998 by scientists at Merck & Co. Inc. as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Since then, L-745,870 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine works by binding to the dopamine D4 receptor and preventing the activation of downstream signaling pathways. This receptor is involved in the regulation of dopamine release and uptake, as well as the modulation of neural activity in the prefrontal cortex and limbic system. By blocking the activity of this receptor, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can alter dopamine signaling and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, studies have shown that 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can increase dopamine release in the prefrontal cortex and striatum, which may enhance cognitive function and motivation. Additionally, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to reduce impulsivity and hyperactivity in animal models of ADHD, suggesting that this molecule may have therapeutic potential for this disorder.
実験室実験の利点と制限
One of the main advantages of using 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine in laboratory experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and behavioral processes. However, one limitation of using 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine is its relatively low potency compared to other dopamine receptor antagonists. This may require the use of higher concentrations of the molecule in experiments, which can increase the risk of non-specific effects.
将来の方向性
There are several potential future directions for research involving 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine. One area of interest is the role of the dopamine D4 receptor in addiction and substance abuse. Studies have shown that this receptor may play a role in the development and maintenance of addictive behaviors, and 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine may be a useful tool for studying this process. Additionally, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine may have potential therapeutic applications for other psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential of this molecule for scientific research and clinical applications.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine has been widely used in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. This molecule has been shown to be a potent and selective antagonist for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of this receptor, 1-(3,3-dimethylbutanoyl)-4-(2-furylmethyl)piperazine can help researchers better understand the role of dopamine signaling in cognition, emotion, and behavior.
特性
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)11-14(18)17-8-6-16(7-9-17)12-13-5-4-10-19-13/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGQFZQDJRJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4724500.png)
![3-chloro-4-ethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4724507.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4724513.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)

![1-(3-{[8-methoxy-2-(trichloromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4724546.png)

![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)
![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4724590.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
![3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4724595.png)